3-[[bis(2-methoxyethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one
Overview
Description
3-[[bis(2-methoxyethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[bis(2-methoxyethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a secondary amine (bis(2-methoxyethyl)amine) reacts with formaldehyde and a quinoline derivative under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[bis(2-methoxyethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated quinoline derivatives.
Scientific Research Applications
3-[[bis(2-methoxyethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[[bis(2-methoxyethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)amine: A related compound used in organic synthesis and as a reagent in various chemical reactions.
2,7,8-Trimethylquinoline: Shares the quinoline core and is used in the synthesis of more complex molecules.
Uniqueness
3-[[bis(2-methoxyethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[bis(2-methoxyethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-13-6-7-16-18(14(13)2)20-15(3)17(19(16)22)12-21(8-10-23-4)9-11-24-5/h6-7H,8-12H2,1-5H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVNSNPVRKVHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(CCOC)CCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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